molecular formula C12H14ClN3O B7857528 5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole

5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole

Cat. No.: B7857528
M. Wt: 251.71 g/mol
InChI Key: XOSAHUHKNAYBLP-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole: is a heterocyclic compound that contains a benzoxazole ring substituted with a piperazinomethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2-aminophenol with piperazine and formaldehyde under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially reducing the nitrogen-oxygen bond.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in preliminary studies for its antimicrobial and anticancer activities.

Medicine: The compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and oncology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The benzoxazole ring may also play a role in binding to biological macromolecules, enhancing the compound’s overall efficacy. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Chloro-2-(methylamino)-1,3-benzoxazole
  • 5-Chloro-2-(ethylamino)-1,3-benzoxazole
  • 5-Chloro-2-(piperidinomethyl)-1,3-benzoxazole

Comparison: Compared to its analogs, 5-Chloro-2-(piperazinomethyl)-1,3-benzoxazole is unique due to the presence of the piperazine ring, which can enhance its binding affinity to certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-2-(piperazin-1-ylmethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-11-10(7-9)15-12(17-11)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSAHUHKNAYBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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